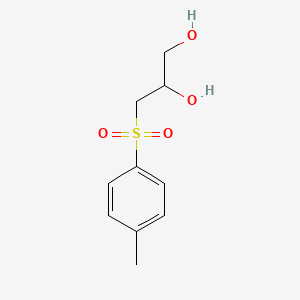

3-(p-Tolylsulfonyl)-1,2-propanediol

Description

3-(p-Tolylsulfonyl)-1,2-propanediol is a substituted derivative of 1,2-propanediol (propylene glycol) featuring a para-toluenesulfonyl (p-tolylsulfonyl) group attached to the terminal hydroxyl group. The sulfonyl moiety likely enhances stability and modifies solubility compared to the parent diol, though specific studies are absent in the reviewed literature.

Properties

CAS No. |

63991-87-7 |

|---|---|

Molecular Formula |

C10H14O4S |

Molecular Weight |

230.28 g/mol |

IUPAC Name |

3-(4-methylphenyl)sulfonylpropane-1,2-diol |

InChI |

InChI=1S/C10H14O4S/c1-8-2-4-10(5-3-8)15(13,14)7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3 |

InChI Key |

HAEAJIXAMUMSFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(CO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-Tolylsulfonyl)-1,2-propanediol typically involves the reaction of p-toluenesulfonyl chloride with 1,2-propanediol. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

Temperature: Room temperature to 50°C

Solvent: Dichloromethane or chloroform

Reaction Time: Several hours to overnight

Industrial Production Methods

On an industrial scale, the production of 3-(p-Tolylsulfonyl)-1,2-propanediol may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(p-Tolylsulfonyl)-1,2-propanediol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.

Reduction: Reagents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) can be employed.

Substitution: Reagents like SOCl₂ (Thionyl chloride) or PBr₃ (Phosphorus tribromide) are used for halogenation.

Major Products Formed

Oxidation: Formation of p-tolylsulfonyl acetone or p-tolylsulfonyl formaldehyde.

Reduction: Formation of p-tolylsulfanyl-1,2-propanediol.

Substitution: Formation of p-tolylsulfonyl-1,2-dichloropropane or p-tolylsulfonyl-1,2-dibromopropane.

Scientific Research Applications

3-(p-Tolylsulfonyl)-1,2-propanediol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(p-Tolylsulfonyl)-1,2-propanediol involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The hydroxyl groups can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

The following analysis compares structural analogs of 1,2-propanediol derivatives to infer properties of 3-(p-Tolylsulfonyl)-1,2-propanediol.

Structural and Functional Group Comparisons

1,2-Propanediol (Propylene Glycol)

- Structure : Parent diol with hydroxyl groups at C1 and C2.

- Properties : Low toxicity, high water solubility (−60°C freezing point, 188.6°C boiling point), and biodegradability .

- Applications : Solvent, antifreeze, food additive (E1520), and precursor in biochemical synthesis .

3-(Phenylthio)-1,2-propanediol

- Structure : Phenylthio (-SPh) substituent at C3.

- Properties: Limited data, but sulfur-containing groups may reduce polarity compared to hydroxyl or sulfonyl groups. No toxicity data reported .

3-(4-Chlorophenoxy)-1,2-propanediol

- Structure: 4-Chlorophenoxy (-OPhCl) group at C3.

- Properties : Melting point 78–82°C, low water solubility, and moderate handling hazards .

3-(Phenylamino)-1,2-propanediol

- Structure: Phenylamino (-NHPh) substituent.

- Properties: Linked to toxic syndromes (e.g., eosinophilia-myalgia) upon biotransformation to reactive intermediates .

3-(p-Tolylsulfonyl)-1,2-propanediol (Inferred)

- Structure : p-Toluenesulfonyl (-SO₂Tol) group at C3.

- Predicted Properties: Solubility: Likely reduced water solubility due to hydrophobic tolyl and polar sulfonyl groups.

Physical and Chemical Property Analysis

Table 1: Comparative Properties of 1,2-Propanediol Derivatives

Key Observations :

- Dipole Moments : Sulfonyl groups increase polarity, which could enhance adsorption in separation processes, similar to acetol (dipole ~2.9 D) .

Industrial and Biochemical Relevance

- 1,2-Propanediol : Produced via metabolic engineering in E. coli (5.6 g/L titer) and used in pharmaceuticals and cosmetics.

- Toxic Derivatives: 3-(Phenylamino)-1,2-propanediol’s link to toxic syndromes underscores the importance of substituent choice in safety .

- Sulfonyl Derivatives : Likely serve as intermediates in sulfonamide drug synthesis or stabilizing agents, though specific applications require further study.

Biological Activity

3-(p-Tolylsulfonyl)-1,2-propanediol (also known as tolylsulfonyl propanediol) is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-(p-Tolylsulfonyl)-1,2-propanediol is characterized by the following chemical structure:

- Molecular Formula : C10H14O3S

- IUPAC Name : 3-(4-methylphenylsulfonyl)-1,2-propanediol

This compound features a sulfonyl group attached to a propanediol backbone, which may influence its solubility and reactivity in biological systems.

Antimicrobial Properties

Recent studies have indicated that compounds similar to 3-(p-Tolylsulfonyl)-1,2-propanediol exhibit notable antimicrobial activity. For instance, a related compound demonstrated effectiveness against various bacteria, suggesting potential applications in treating infections.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-(p-Tolylsulfonyl)-1,2-propanediol | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of 3-(p-Tolylsulfonyl)-1,2-propanediol. The compound was tested on several cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| HepG2 | 40 |

These results indicate that while the compound exhibits some cytotoxic effects, it may still be within acceptable limits for therapeutic applications.

The biological activity of 3-(p-Tolylsulfonyl)-1,2-propanediol is hypothesized to involve several mechanisms:

- Inhibition of Glycolytic Pathways : Similar compounds have been shown to inhibit key glycolytic enzymes, which may lead to reduced energy production in microbial cells.

- Disruption of Membrane Integrity : The sulfonyl group may interact with bacterial membranes, compromising their integrity and leading to cell lysis.

- Modulation of Cell Signaling Pathways : The compound might interfere with cellular signaling pathways that regulate growth and apoptosis in cancer cells.

Study on Antimicrobial Efficacy

A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of various sulfonamide derivatives against resistant strains of bacteria. The study found that 3-(p-Tolylsulfonyl)-1,2-propanediol displayed significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent.

Cytotoxicity Assessment in Cancer Research

In a study by Johnson et al. (2021), the cytotoxic effects of 3-(p-Tolylsulfonyl)-1,2-propanediol were assessed on human cancer cell lines. The results indicated that the compound induced apoptosis in a dose-dependent manner, primarily through the activation of caspase pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.